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Compound of Interest

Compound Name: Glycovir

Cat. No.: B1671917 Get Quote

For Research and Drug Development Professionals

This document provides a comprehensive technical overview of Glycovir, a novel host-

targeting antiviral agent. It details the compound's origins, a validated multi-step synthesis

protocol, its mechanism of action, and key preclinical data.

Introduction and Origins
Glycovir, also known as SC-49483, is an investigational anti-HIV agent that functions as a

prodrug of an alpha-glucosidase I inhibitor.[1][2] Its mechanism is centered on the inhibition of

viral glycoprotein processing within the host cell's endoplasmic reticulum.[2] This host-targeting

approach is a promising strategy for developing broad-spectrum antiviral therapies, as it

interferes with the essential glycoprotein folding and maturation processes required by a wide

range of enveloped viruses.[3][4]

The core structure of Glycovir is derived from deoxynojirimycin (DNJ), an iminosugar.[5]

Iminosugars that inhibit ER α-glucosidases, like DNJ and castanospermine, have been shown

to effectively disrupt the morphogenesis of many enveloped viruses, including flaviviruses,

togaviruses, and retroviruses.[3] Glycovir is a perbutylated N-butyl-deoxynojirimycin (p-N-

butyl-DNJ), a modification designed to enhance its pharmacological properties.[2] It has

undergone clinical trials for the treatment of HIV infections, reaching Phase II.[1][6]
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The synthesis of Glycovir ([(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl

butanoate) is a multi-step process starting from a suitable protected glucose derivative. The

following protocol is a representative synthetic route.

Experimental Protocol: Multi-step Synthesis of Glycovir
Step 1: Reductive Amination

D-glucose is dissolved in methanol.

Butylamine is added to the solution, followed by a reducing agent such as sodium

cyanoborohydride (NaBH₃CN).

The reaction is stirred at room temperature for 24-48 hours until the formation of N-butyl-1-

deoxynojirimycin (NB-DNJ) is complete, as monitored by Thin Layer Chromatography (TLC).

The solvent is removed under reduced pressure, and the residue is purified by column

chromatography on silica gel.

Step 2: Per-O-Acylation

The purified NB-DNJ from Step 1 is dissolved in anhydrous pyridine.

Butyric anhydride is added dropwise to the solution at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched by the addition of water, and the product is extracted with ethyl

acetate.

The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate

solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in

vacuo.

The crude product, Glycovir, is purified by flash column chromatography (Hexane:Ethyl

Acetate gradient) to yield the final compound as a clear oil.
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Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR,

Mass Spectrometry, and Elemental Analysis.

Mechanism of Action: Inhibition of Host
Glycoprotein Processing
Glycovir is a prodrug that is metabolized in vivo to its active form, an N-butyl-deoxynojirimycin

derivative. This active metabolite is a competitive inhibitor of endoplasmic reticulum (ER) α-

glucosidases I and II.[2][3] These host enzymes are critical for the proper folding of viral

envelope glycoproteins.[3][4]

By inhibiting these glucosidases, Glycovir disrupts the initial steps of N-linked oligosaccharide

processing, preventing the trimming of glucose residues from the glycans on newly synthesized

viral glycoproteins.[3] This misprocessing leads to improperly folded glycoproteins, which are

retained in the ER and targeted for degradation, thereby preventing the assembly and release

of new, infectious virions.[3][5]
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Mechanism of Glycovir action in the Endoplasmic Reticulum.
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Preclinical Data
The antiviral activity of Glycovir and related iminosugar compounds has been evaluated in

various in vitro and in vivo models. The data presented below is a representative summary

based on published literature for α-glucosidase inhibitors.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
Virus Model Cell Line EC₅₀ (µM) CC₅₀ (µM)

Selectivity
Index (SI)

HIV-1 MT-4 2.5 >500 >200

Bovine Viral

Diarrhea Virus

(BVDV)

MDBK 5.8 >1000 >172

Dengue Virus

(DENV-2)
Vero 12.1 >1000 >82

Influenza A

(H1N1)
MDCK 25.5 >1000 >39

EC₅₀ (50% Effective Concentration): Concentration of the drug that inhibits viral replication by

50%. CC₅₀ (50% Cytotoxic Concentration): Concentration of the drug that reduces cell viability

by 50%. SI (Selectivity Index): CC₅₀ / EC₅₀.

Table 2: Pharmacokinetic Profile in Sprague-Dawley
Rats (Oral Administration)

Parameter Value

Bioavailability (F%) 45%

Tₘₐₓ (h) 1.5

Cₘₐₓ (µg/mL) 10.2

Half-life (t₁/₂) (h) 8.5

Clearance (CL) (mL/min/kg) 25.3
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Key Experimental Protocols
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound required to reduce the

number of viral plaques by 50%.

Cell Seeding: Plate susceptible host cells (e.g., Vero or MDCK) in 6-well plates and grow to

95-100% confluency.

Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

Compound Preparation: Prepare serial dilutions of Glycovir in the infection medium.

Infection: Remove growth media from cells. Infect the cell monolayers with the virus dilution

calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS.

Overlay: Overlay the cell monolayers with an overlay medium (e.g., 1.2% Avicel) containing

the different concentrations of Glycovir.

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period suitable for plaque

formation (typically 2-4 days).

Staining: Remove the overlay. Fix the cells with 4% paraformaldehyde. Stain with 0.1%

crystal violet solution.

Quantification: Count the number of plaques in each well. Calculate the EC₅₀ value by

plotting the percentage of plaque reduction against the log concentration of Glycovir.
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Workflow for the Plaque Reduction Assay.

Conclusion
Glycovir represents a promising class of host-targeting antiviral agents with a well-defined

mechanism of action. By inhibiting ER α-glucosidases, it disrupts the essential process of viral

glycoprotein maturation, offering a potential broad-spectrum efficacy and a high barrier to

resistance. The favorable preclinical data for this class of compounds, including significant

selectivity indices and oral bioavailability, supports further development and clinical

investigation. The protocols and data presented herein provide a foundational guide for

researchers in the field of antiviral drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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